N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a broad range of pharmacological activities . They have been studied for their potential interactions with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes that can result in various biological effects .
Biochemical Pathways
Quinoxaline derivatives have been associated with a variety of biomedical activities, such as anti-inflammatory, anti-tumor, and anticancer action .
Pharmacokinetics
One study on quinoxalin-2 (1h)one and 2-methyl-3h-quinazolin-4-one derivatives suggested that these compounds possess relatively low-lying lumo levels, indicating potential for good bioavailability .
Result of Action
Quinoxaline derivatives have been associated with a variety of biomedical activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The photophysical properties of some quinoxaline derivatives have been studied, indicating that these compounds may exhibit characteristic electronic absorption and emission spectra that depend on the nature of the solvents used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a diketone, such as benzil, under acidic conditions.
Introduction of Allylamino Group: The allylamino group is introduced through a nucleophilic substitution reaction. This involves the reaction of the quinoxaline derivative with an allylamine in the presence of a suitable base.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is achieved by reacting the intermediate compound with a sulfonyl chloride, such as 3-methylbenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline core and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Allylamine in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
N-alkyl-quinoxaline derivatives: Similar compounds with different alkyl groups.
Quinoxaline sulfonamides: Compounds with different sulfonamide groups.
Uniqueness
N-(3-(allylamino)quinoxalin-2-yl)-3-methylbenzenesulfonamide is unique due to the presence of the allylamino group, which enhances its biological activity and specificity. The combination of the quinoxaline core and the sulfonamide group also contributes to its diverse range of applications and effectiveness in various fields.
Properties
IUPAC Name |
3-methyl-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-3-11-19-17-18(21-16-10-5-4-9-15(16)20-17)22-25(23,24)14-8-6-7-13(2)12-14/h3-10,12H,1,11H2,2H3,(H,19,20)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJZEQIGOINDOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.